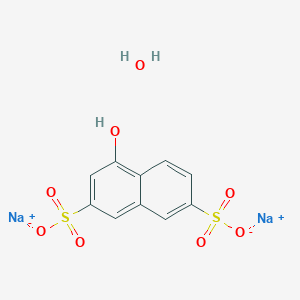
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is a chemical compound with the molecular formula C10H6Na2O7S2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role as an intermediate in the production of dyes, pigments, and chelating reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate typically involves the sulfonation of 4-hydroxynaphthalene. The process begins with the reaction of 4-hydroxynaphthalene with sulfuric acid, leading to the formation of 4-hydroxynaphthalene-2,7-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often obtained as a hydrate, which is then dried and purified for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes
Wissenschaftliche Forschungsanwendungen
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the visualization of trichothecenes on thin-layer chromatography plates.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and chelating agents
Wirkmechanismus
The mechanism of action of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The hydroxyl group can form hydrogen bonds, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1-naphthol-3,6-disulfonate
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- Chromotropic acid disodium salt dihydrate
Uniqueness
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties. Its combination of hydroxyl and sulfonate groups makes it particularly useful in applications requiring high solubility and reactivity .
Eigenschaften
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na.H2O/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIHPYLVMUUPO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














